2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol
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Overview
Description
2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, hydroxyl groups, and a methylideneamino linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4,6-dimethylphenylamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can disrupt normal cellular processes, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol
- 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,6-dimethylphenol
Uniqueness
The presence of the bromine atom in 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol distinguishes it from other similar compounds. This bromine atom can participate in unique substitution reactions and can also enhance the compound’s bioactivity due to its electron-withdrawing properties.
Properties
Molecular Formula |
C15H14BrNO2 |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4,6-dimethylphenol |
InChI |
InChI=1S/C15H14BrNO2/c1-9-5-10(2)15(19)13(6-9)17-8-11-7-12(16)3-4-14(11)18/h3-8,18-19H,1-2H3 |
InChI Key |
VBBDNUHLWUKFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)O)C |
Origin of Product |
United States |
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